Evodine

描述

Evodine: Comprehensive Analysis

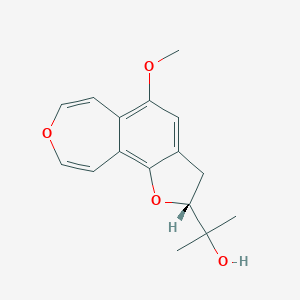

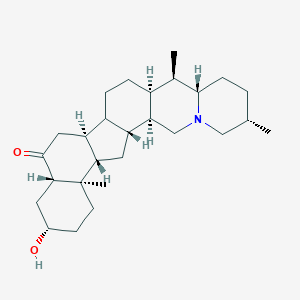

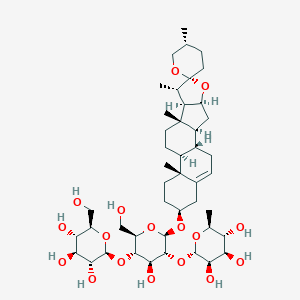

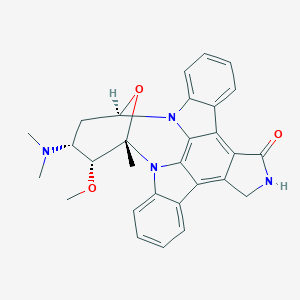

This compound, also known as evodiamine, is a tryptamine indole alkaloid isolated from the plant Evodia rutaecarpa. It exhibits a wide range of biological activities, including antitumor, anti-inflammation, and antibacterial properties. Due to these activities, evodiamine has been the subject of extensive research, particularly in the context of cancer treatment. It has a complex molecular structure with a 6/5/6/6/6 ring system, which has been the focus of structural modifications aimed at discovering new antitumor drugs .

Synthesis Analysis

The synthesis of evodiamine has been summarized in recent literature, with advances in the drug design and biological activities of its derivatives being a key area of study. Structural modifications of evodiamine have been described, focusing on ring A, D, E, C5, N-13, and N-14. These modifications have led to the development of compounds with promising anticancer potentials .

Molecular Structure Analysis

Evodiamine's molecular structure is characterized by a quinazolinocarboline alkaloid framework. This structure has been the basis for the development of various derivatives through systematic structure-activity relationship analysis. Some derivatives have shown substantial increases in antitumor activity, with certain hydroxyl derivatives demonstrating good in vivo efficacy and low toxicity .

Chemical Reactions Analysis

Evodiamine acts as an agonist for the vanilloid receptor TRPV1, similar to capsaicin, although it is less potent. It binds to rat TRPV1 with a Ki of approximately 5.95 µM. This interaction with TRPV1 is thought to contribute to its biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of evodiamine contribute to its biological activities. For instance, evodiamine has been shown to inhibit NF-κB activation, which is involved in antiapoptotic and metastatic gene expression. This inhibition leads to the up-regulation of apoptosis and the suppression of invasion in cancer cells . Additionally, evodiamine's effects on obesity are not solely dependent on uncoupling protein-1 (UCP1), suggesting a UCP1-independent antiadipogenic mechanism .

Relevant Case Studies

Anticancer Activity

Evodiamine has been shown to abolish both constitutive and inducible NF-κB activation by inhibiting IκBα kinase activation. This suppression of NF-κB-regulated gene expression may provide a molecular basis for evodiamine's ability to suppress proliferation, induce apoptosis, and inhibit metastasis in cancer cells . Furthermore, evodiamine derivatives have been identified as potent topoisomerase I inhibitors, leading to the induction of apoptosis in cancer cells .

Obesity and Metabolic Effects

In the context of obesity, evodiamine has been found to prevent the development of diet-induced obesity in part by inhibiting adipocyte differentiation through ERK activation and its negative cross-talk with the insulin signaling pathway .

Neuroprotective and Anti-inflammatory Effects

Evodiamine has demonstrated potential in the treatment of glioblastoma by inducing apoptosis and cell cycle arrest through JNK activation . It also exhibits gastroprotective effects against gastric ulceration by improving antioxidant and anti-inflammatory status through the Rho/NF-κB pathway .

Pharmacokinetics and Drug Design

Evodiamine's ability to bind various proteins has led to the argument that it is a good starting point for multi-target drugs. The pharmacokinetics and target-binding properties of evodiamine have been explored, providing direction for further multi-target drug design .

科学研究应用

化学:药物合成与优化

Evodine 是一种源于天然来源的生物活性化合物,一直是药物化学领域的研究热点。 研究人员探索了其作为开发新型治疗实体的先导骨架的潜力,因为其具有多功能药理学特性 . 尽管其生物活性、药代动力学、溶解度和化学稳定性欠佳,但已合成出 this compound 的合成类似物来克服这些局限性。 这些努力旨在通过结构修饰、药效团组合和药物递送系统来增强其抗癌活性 .

医学研究:药理学研究

在医学研究中,this compound 被确定为一种有效的 P-糖蛋白抑制剂。 它通过保留抗氧化防御系统,表现出对谷氨酸诱导的毒性的保护作用 . 这种特性在关注神经保护和缓解氧化应激相关细胞损伤的研究中尤其宝贵。

环境科学:生态毒理学

虽然没有直接关于 this compound 环境应用的具体研究,但其母体化合物 Evodiae fructus 已被研究其对肝线粒体的影响,表明其在理解氧化应激和线粒体功能障碍中的作用 . 这表明 this compound 可能与生态毒理学研究相关,有助于我们了解植物来源化合物对环境健康的影响。

工业应用:工艺化学

This compound 的化学性质可用于工业过程,特别是在合成复杂有机分子时。 其在药物合成中的作用可以转化为工艺化学,其衍生物可用作各种药物制造过程中的中间体或催化剂 .

生物技术:药物发现

在生物技术中,this compound 的应用扩展到药物发现,其中研究其作为先导化合物的作用,以创建具有增强治疗效果的新药。 用于修饰 this compound 结构的优化策略可能导致开发新型抗癌药物的突破 .

作用机制

安全和危害

属性

IUPAC Name |

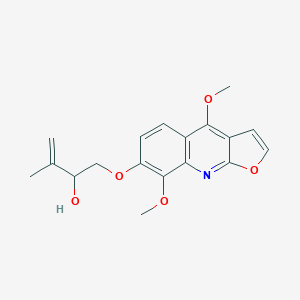

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUUHDKCPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。